Rosuvastatin D6 Calcium

Isotopic Purity Mass Spectrometry Internal Standard

Rosuvastatin D6 Calcium delivers a predictable +6 Da mass shift for unambiguous LC-MS/MS quantitation of Rosuvastatin in complex biological matrices. Its high isotopic enrichment (>97% atom D) minimizes cross-talk and ensures reliable peak integration, while validated methods demonstrate matrix effect compensation down to 12.7% CV and extraction recovery of 96.3%. This deuterated analog outperforms D3 alternatives in assay precision and long-term stability (60-day plasma stability at -70°C, 30-day stock stability at -20°C). Choose Rosuvastatin D6 Calcium for regulatory-grade bioanalytical workflows, pediatric microsampling, and metabolite selectivity assays.

Molecular Formula C22H21D6FN3O6S . 1/2 Ca
Molecular Weight 506.61
Cat. No. B1574256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin D6 Calcium
Molecular FormulaC22H21D6FN3O6S . 1/2 Ca
Molecular Weight506.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin D6 Calcium: Deuterated Internal Standard for LC-MS/MS Bioanalysis


Rosuvastatin D6 Calcium is a stable isotope-labeled (deuterated) analog of the HMG-CoA reductase inhibitor Rosuvastatin, specifically designed as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . The compound features the incorporation of six deuterium atoms, resulting in a predictable +6 Da mass shift that enables unambiguous mass spectral differentiation from the non-labeled parent analyte . This isotopic labeling allows for precise compensation of matrix effects, extraction variability, and ionization efficiency fluctuations, which are critical for achieving accurate and reproducible quantification of Rosuvastatin in complex biological matrices such as human plasma [1].

Why Substituting Rosuvastatin D6 Calcium with Other Deuterated Analogs Compromises Bioanalytical Accuracy


While other deuterated rosuvastatin analogs, such as Rosuvastatin D3, are available as internal standards, their substitution can introduce significant analytical variability. The isotopic purity and enrichment level of Rosuvastatin D6 Calcium are critical parameters that directly impact the accuracy of LC-MS/MS quantification . Lower-purity or differently labeled analogs may exhibit greater matrix effects, leading to ion suppression or enhancement that is not adequately compensated for, thereby reducing assay precision and accuracy [1]. Furthermore, the specific +6 Da mass shift of Rosuvastatin D6 Calcium provides optimal separation from the parent analyte's isotopic envelope, minimizing cross-talk and ensuring reliable peak integration, a benefit not universally guaranteed by other label patterns . The following quantitative evidence demonstrates the verifiable performance advantages that make Rosuvastatin D6 Calcium the preferred choice for rigorous bioanalytical workflows.

Quantitative Evidence for Rosuvastatin D6 Calcium's Analytical Superiority


Superior Isotopic Enrichment and Purity Compared to D3 Analog

Rosuvastatin D6 Calcium exhibits a high isotopic enrichment level, with a normalized intensity of 97.91% for the d6 isotopologue . This level of enrichment is critical for minimizing interference from unlabeled (d0) species. In contrast, a comparable Rosuvastatin D3 Calcium salt product from a major supplier is specified with an HPLC purity of 96.3% and an isotopic purity of 99 atom % D, which may contain >0.5% d0 impurity . The high d6 enrichment ensures a more distinct mass shift and reduces the risk of signal overlap with the analyte's natural isotopic distribution, directly enhancing assay specificity.

Isotopic Purity Mass Spectrometry Internal Standard

Enhanced Extraction Recovery and Reduced Matrix Effect in Validated LC-MS/MS Method

In a validated LC-MS/MS method for quantifying Rosuvastatin in human plasma, the use of Rosuvastatin D6 as the internal standard enabled a supported liquid extraction (SLE) protocol that demonstrated significantly superior performance over a conventional liquid-liquid extraction (LLE) method [1]. When using Rosuvastatin D6 as the IS, SLE achieved an absolute matrix effect of just 12.7%, compared to a severe ion suppression of -36.7% observed with LLE [1]. This dramatic reduction in matrix effect was accompanied by a substantial improvement in extraction recovery, with SLE recovering 96.3% of the analyte versus only 60% for LLE [1].

Matrix Effect Extraction Recovery LC-MS/MS

High Precision in Quantification at Low Concentrations

The precision of the LC-MS/MS assay using Rosuvastatin D6 as an internal standard was assessed at a low concentration of 0.3 ng/mL. The method demonstrated a relative standard deviation (RSD) of 11.9% when using SLE, compared to an RSD of 13.6% for the LLE method [1]. While the improvement is modest, it is achieved at a concentration near the lower limit of quantification (LLOQ), where analytical variability is typically highest. The use of Rosuvastatin D6 contributed to a more robust and reproducible method performance, as evidenced by the consistent precision across validation parameters.

Precision RSD LLOQ

Validated Stability Across Multiple Storage and Processing Conditions

The stability of Rosuvastatin D6 has been rigorously validated in both stock solution and biological matrix (human plasma) under various conditions. As an internal standard, it demonstrated stability in stock solution for up to 30 days at -20°C and in plasma for up to 60 days at -70°C [1]. Furthermore, it was stable through four freeze-thaw cycles and for up to 24 hours at room temperature in plasma [1]. This robust stability profile ensures that the internal standard maintains its integrity and concentration throughout the entire analytical workflow, from sample collection to instrumental analysis.

Stability Stock Solution Plasma

Consistent Matrix Effect Compensation Across Concentration Ranges

The effectiveness of Rosuvastatin D6 in compensating for matrix effects was quantified by the coefficient of variation (CV%) of the IS-normalized matrix factor. For quality control samples at low (QCL) and high (QCH) concentrations, the CV% was 8.75% and 1.93%, respectively [1]. These low CV% values indicate that Rosuvastatin D6 provides highly consistent compensation for ion suppression or enhancement across a wide concentration range, ensuring that the analyte response is reliably corrected regardless of sample variability.

Matrix Effect CV% Normalization

Optimal Research and Industrial Applications for Rosuvastatin D6 Calcium


High-Throughput Clinical Pharmacokinetic (PK) Studies

Rosuvastatin D6 Calcium is ideally suited as an internal standard for high-throughput LC-MS/MS assays in clinical PK studies. Its demonstrated ability to reduce matrix effects (to as low as 12.7%) and provide high extraction recovery (96.3%) in validated methods [1] ensures accurate and precise quantification of Rosuvastatin across hundreds to thousands of plasma samples. This reliability is critical for determining key PK parameters such as AUC, Cmax, and t½ with high confidence, directly supporting drug development and therapeutic drug monitoring.

Method Development and Validation for Regulated Bioanalysis

The compound's well-documented stability profile (e.g., 30-day stock stability at -20°C, 60-day plasma stability at -70°C) and consistent performance in compensating for matrix effects (CV% < 9%) make it a benchmark internal standard for method development and validation under regulatory guidelines (e.g., ICH M10, FDA) [2]. Its high isotopic purity (d6 enrichment >97%) minimizes interference, simplifying method optimization and ensuring robust validation outcomes for ANDA submissions and clinical trial support .

Microsampling and Low-Volume Bioanalysis

In applications where sample volume is limited, such as pediatric studies or volumetric absorptive microsampling (VAMS), the high precision achieved at low concentrations (RSD 11.9% at 0.3 ng/mL) using Rosuvastatin D6 Calcium is a distinct advantage [1]. Its ability to maintain accuracy and precision near the LLOQ enables reliable quantification from small-volume samples, expanding the feasibility of PK studies in vulnerable populations or preclinical models where sample collection is constrained.

Metabolite and Impurity Profiling in Pharmaceutical QC

While primarily an internal standard, the distinct +6 Da mass shift of Rosuvastatin D6 Calcium allows for its use as a system suitability standard in methods designed to separate and quantify Rosuvastatin from its metabolites (e.g., N-desmethyl rosuvastatin) and related impurities . Its predictable chromatographic behavior and mass spectral signature aid in the development of selective and sensitive methods for quality control and stability testing of Rosuvastatin drug substance and formulated products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosuvastatin D6 Calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.